2-[amino(2-oxo-2H-chromen-3-yl)methylidene]propanedinitrile
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Overview
Description
2-[amino(2-oxo-2H-chromen-3-yl)methylidene]propanedinitrile is a heterocyclic compound that belongs to the class of coumarin derivatives. Coumarin derivatives are known for their diverse pharmacological properties, including anticoagulant, antibacterial, antioxidant, and anticancer activities
Preparation Methods
The synthesis of 2-[amino(2-oxo-2H-chromen-3-yl)methylidene]propanedinitrile can be achieved through a multi-component reaction involving 3-acetylcoumarin, aromatic aldehydes, and malononitrile. One efficient method involves using silica-supported perchloric acid (HClO4–SiO2) as a catalyst under solvent-free conditions . This method is environmentally benign, offers high yields, and allows for easy purification of the product.
Chemical Reactions Analysis
2-[amino(2-oxo-2H-chromen-3-yl)methylidene]propanedinitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles.
Scientific Research Applications
2-[amino(2-oxo-2H-chromen-3-yl)methylidene]propanedinitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anticoagulant and antioxidant agent.
Mechanism of Action
The mechanism of action of 2-[amino(2-oxo-2H-chromen-3-yl)methylidene]propanedinitrile involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, leading to the modulation of biological processes. For example, its antioxidant activity may involve scavenging free radicals and inhibiting oxidative stress .
Comparison with Similar Compounds
2-[amino(2-oxo-2H-chromen-3-yl)methylidene]propanedinitrile can be compared with other coumarin derivatives, such as:
2-amino-6-(2-oxo-2H-chromen-3-yl)-4-arylnicotinonitrile: Similar in structure but with different substituents, leading to variations in biological activity.
3-(2-bromoacetyl)-2H-chromen-2-one: Another coumarin derivative with distinct chemical properties and applications. The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
2-[amino-(2-oxochromen-3-yl)methylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N3O2/c14-6-9(7-15)12(16)10-5-8-3-1-2-4-11(8)18-13(10)17/h1-5H,16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWALSUOEWVTQGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=C(C#N)C#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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